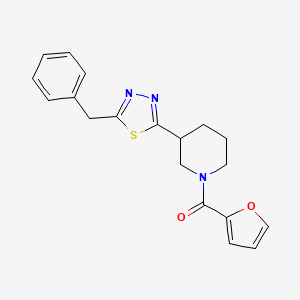![molecular formula C17H16N4O3 B6581236 N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2-oxo-2H-chromene-3-carboxamide CAS No. 1206984-77-1](/img/structure/B6581236.png)
N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2-oxo-2H-chromene-3-carboxamide, also known as MPA-c, is a synthetic chromene derivative with potential therapeutic applications. It is a member of the pyridazinone family of compounds and has been found to possess anti-inflammatory, anti-oxidative, anti-apoptotic, and anti-tumor activities. MPA-c has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases.
Applications De Recherche Scientifique
N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2-oxo-2H-chromene-3-carboxamide has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. In cancer, N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2-oxo-2H-chromene-3-carboxamide has been found to possess anti-tumor activity by inducing cell cycle arrest and apoptosis. In diabetes, N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2-oxo-2H-chromene-3-carboxamide has been shown to reduce serum glucose levels and improve insulin sensitivity. In neurodegenerative diseases, N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2-oxo-2H-chromene-3-carboxamide has been found to possess neuroprotective and anti-inflammatory activities.
Mécanisme D'action
Mode of Action
It’s worth noting that pyridazine derivatives, which are part of the compound’s structure, have been shown to be ‘privileged structures’ in medicinal chemistry and many drug discovery programmes utilize a pyridazine as a core scaffold . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Biochemical Pathways
Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Result of Action
Pyridazine derivatives have been shown to possess a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Avantages Et Limitations Des Expériences En Laboratoire
N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2-oxo-2H-chromene-3-carboxamide is relatively easy to synthesize and is relatively stable in aqueous solutions. It is also relatively non-toxic and has been found to be well tolerated in animal models. However, the mechanism of action of N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2-oxo-2H-chromene-3-carboxamide is still not fully understood and further research is needed to elucidate its exact mechanism of action.
Orientations Futures
Future research should focus on further elucidating the mechanism of action of N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2-oxo-2H-chromene-3-carboxamide, as well as exploring its potential therapeutic applications in different diseases. In addition, further research should focus on optimizing the synthesis of N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2-oxo-2H-chromene-3-carboxamide and developing new derivatives with improved pharmacological properties. Furthermore, further research should focus on exploring the potential of N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2-oxo-2H-chromene-3-carboxamide as an adjuvant therapy in combination with other drugs. Finally, further research should focus on exploring the potential of N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2-oxo-2H-chromene-3-carboxamide as a prophylactic agent in the prevention of diseases.
Méthodes De Synthèse
N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2-oxo-2H-chromene-3-carboxamide can be synthesized using a variety of methods. The most common method is a multi-step synthesis involving the reaction of 6-methylpyridazin-3-yl amine with ethyl 2-oxo-2H-chromene-3-carboxylate in the presence of a catalyst. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide. The reaction is typically conducted at room temperature, but may be conducted at higher temperatures if desired.
Propriétés
IUPAC Name |
N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-6-7-15(21-20-11)18-8-9-19-16(22)13-10-12-4-2-3-5-14(12)24-17(13)23/h2-7,10H,8-9H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTJNPSYIIEYFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2-oxo-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-diphenylpropyl)-2-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6581157.png)
![1-methyl-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6581160.png)
![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6581170.png)
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B6581173.png)



![N-cyclopentyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B6581227.png)
![1-[6-(furan-2-yl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B6581229.png)

![2-methoxy-5-methyl-N-(2-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B6581242.png)
![1-(3-fluoro-4-methylphenyl)-3-(2-{[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}ethyl)urea](/img/structure/B6581243.png)
![3-(3-chloro-2-methylphenyl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea](/img/structure/B6581250.png)
![3-(5-chloro-2-methoxyphenyl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea](/img/structure/B6581258.png)